molecular formula C17H23F2N3 B6119217 N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine

N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine

Cat. No. B6119217
M. Wt: 307.4 g/mol
InChI Key: XOZOYXUDSMCMEM-UHFFFAOYSA-N
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Description

N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines. Furthermore, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and topoisomerases. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has several advantages for laboratory experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been synthesized in a multistep process, which allows for modifications to be made to its structure to optimize its therapeutic effects. However, one limitation of N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine is that its synthesis is complex and may be difficult to reproduce in large quantities.

Future Directions

There are several future directions for the study of N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine. One potential area of research is the optimization of its structure to enhance its therapeutic effects. Additionally, further studies are needed to determine its efficacy and safety in animal models and humans. Furthermore, its potential use in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine may improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine involves a multistep process that includes the reaction of 2,4-difluorophenyl hydrazine with 3-pentanone to form 1-(2,4-difluorophenyl)-3-pentanone-5-methyl pyrazole. This intermediate is then reacted with 2-bromoethylamine hydrobromide to produce the final product, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine.

Scientific Research Applications

N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been studied for its neuroprotective properties and potential use in the treatment of neurological disorders.

properties

IUPAC Name

N-[1-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]ethyl]pentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3/c1-5-14(6-2)21-11(3)15-10-20-22(12(15)4)17-8-7-13(18)9-16(17)19/h7-11,14,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZOYXUDSMCMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(C)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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